Santin

Overview

Description

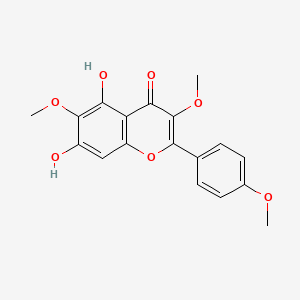

Santin, also known as 5,7-dihydroxy-3,6,4’-trimethoxy-flavone, is a naturally occurring flavonoid compound. Flavonoids are a class of polyphenolic compounds found in plants, known for their diverse biological activities. This compound is particularly noted for its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Santin, also known as 5,7-Dihydroxy-3,6,4’-trimethoxyflavone, is a flavonoid extracted from birch buds . It exerts antiproliferative, anti-influenza activity, and anti-cancer effects

Mode of Action

It has been shown to synergize with trail (tumor necrosis factor–related apoptosis-inducing ligand) to induce apoptosis in colon cancer cells . This compound enhances TRAIL-mediated apoptosis through increased expression of death receptors TRAIL-R1 and TRAIL-R2 .

Biochemical Pathways

This compound appears to affect the apoptosis pathway in cancer cells. It increases the expression of death receptors TRAIL-R1 and TRAIL-R2, which are key components of the extrinsic pathway of apoptosis . This leads to augmented disruption of the mitochondrial membrane in SW480 and SW620 cancer cells . The exact biochemical pathways and their downstream effects influenced by this compound require further investigation.

Result of Action

This compound has been shown to enhance TRAIL-mediated apoptosis in colon cancer cells . This results in the death of cancer cells, thereby exerting its antiproliferative and anti-cancer effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of santin typically involves the methylation of specific hydroxyl groups on the flavone backbone. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve the extraction from plant sources where it is naturally present, followed by purification processes. Alternatively, large-scale chemical synthesis can be employed, utilizing the same methylation reactions but optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Santin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Luteolin: Another flavonoid with similar antioxidant and anticancer properties.

Quercetin: Known for its strong antioxidant activity and potential health benefits.

Apigenin: Exhibits anti-inflammatory and anticancer activities similar to santin.

Uniqueness

This compound is unique in its specific combination of hydroxyl and methoxy groups, which confer distinct biological activities. Its ability to enhance TRAIL-mediated apoptosis in cancer cells sets it apart from other flavonoids, making it a promising candidate for cancer chemoprevention .

Biological Activity

Santin, a flavonoid derived from the buds of Betula pubescens and Betula pendula, has garnered attention for its potential anti-cancer properties. Recent studies have elucidated its biological activity, demonstrating significant effects on various cancer cell lines, particularly those associated with the digestive system. This article explores the biological activity of this compound, supported by data tables and case studies.

This compound exhibits its biological effects primarily through the induction of apoptosis in cancer cells. The mechanism involves:

- Caspase Activation : Treatment with this compound activates several caspases (caspase-3, -7, -8, and -9), which are crucial for the apoptotic process.

- Cell Cycle Arrest : this compound has been shown to reduce cell viability and proliferation in gastric (AGS), colon (DLD-1), and liver (HepG2) cancer cells.

- p53 Pathway Activation : In wild-type p53 harboring cells, this compound upregulates p53, which plays a pivotal role in regulating the cell cycle and apoptosis.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | IC50 Value (48h) | IC50 Value (72h) |

|---|---|---|

| AGS | 17.1 ± 0.8 μM | 13.9 ± 1.2 μM |

| DLD-1 | 28.0 ± 1.3 μM | 36.5 ± 2.5 μM |

| HepG2 | 19.8 ± 0.9 μM | 22.7 ± 1.6 μM |

The above table summarizes the half-maximal inhibitory concentration (IC50) values for this compound after treatment durations of 48 hours and 72 hours across different cancer cell lines, indicating its potency as an anti-cancer agent .

In Vitro Studies

Recent research highlights this compound's effectiveness in inhibiting cancer cell growth:

- Anti-Cancer Activity : this compound significantly reduced viability and clonogenicity of AGS, DLD-1, and HepG2 cells.

- DNA Synthesis Inhibition : The incorporation of [^3H]thymidine into newly synthesized DNA was markedly decreased in treated cells, indicating reduced DNA synthesis as a mechanism for its anti-proliferative effects.

Table 2: Effect of this compound on DNA Synthesis

| Cell Line | % Reduction in [^3H]Thymidine Incorporation (50 μM) |

|---|---|

| AGS | 48.0% |

| DLD-1 | 35.0% |

| HepG2 | 74.9% |

This table illustrates the percentage reduction in DNA synthesis following treatment with this compound at a concentration of 50 μM, demonstrating its strong impact on cellular proliferation .

Study Overview

A series of case studies have been conducted to evaluate the clinical relevance of this compound's biological activity:

- Study Design : In vitro assays were performed using various cancer cell lines to assess the cytotoxic effects of this compound.

- Results : The findings corroborated the initial hypothesis that this compound possesses significant anti-cancer properties.

Clinical Relevance

The implications of these findings suggest that further clinical trials could be warranted to explore this compound's efficacy in vivo, potentially leading to new therapeutic strategies against digestive system cancers.

Properties

IUPAC Name |

5,7-dihydroxy-3,6-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)16-18(24-3)15(21)13-12(25-16)8-11(19)17(23-2)14(13)20/h4-8,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZAJFZEYZIHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182109 | |

| Record name | Santin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27782-63-4 | |

| Record name | Santin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27782-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Santin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027782634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Santin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SANTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5785Y952EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Santin?

A1: this compound has a molecular formula of C18H16O7 and a molecular weight of 344.32 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, spectroscopic data including nuclear magnetic resonance (NMR) and Fourier transform infrared spectroscopy (FTIR) have been used to elucidate the structure of this compound.

Q3: How does this compound interact with its targets to exert its effects?

A3: this compound has been shown to interact with multiple cellular pathways, including those involving MAPKs, NF-κB, proline oxidase, and death receptors (TRAIL-R1 and TRAIL-R2).

Q4: What are the downstream effects of this compound's interaction with these targets?

A4: this compound's modulation of these targets has been linked to the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of inflammatory responses.

Q5: Does this compound influence oxidative stress in cells?

A5: Research suggests that this compound induces oxidative proline catabolism, leading to the generation of reactive oxygen species (ROS) in cancer cells.

Q6: What types of cell lines have been used to study the effects of this compound in vitro?

A6: Several cancer cell lines, including gastric (AGS), colon (DLD-1, SW480, SW620), liver (HepG2), endometrial (Ishikawa), and cervical (HeLa) cancer cells, have been utilized in this compound research. Additionally, normal fibroblasts have been used to assess potential toxicity.

Q7: Has this compound shown activity against any parasites?

A7: Yes, this compound has demonstrated in vitro activity against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis.

Q8: Are there any animal models used in this compound research?

A8: Research on this compound has employed rat models to investigate its effects on phenylephrine- or serotonin-induced aorta contractions.

Q9: From which plants is this compound primarily isolated?

A9: this compound is primarily isolated from the buds of silver birch (Betula pendula) and downy birch (Betula pubescens), as well as from Tanacetum parthenium (feverfew).

Q10: Are there standardized methods for extracting and quantifying this compound from these plants?

A10: High-performance liquid chromatography (HPLC) is commonly employed to quantify this compound in plant extracts.

Q11: Does the extraction method influence the yield and purity of this compound?

A11: Different extraction techniques, such as percolation, can impact the yield and purity of this compound obtained from plant sources.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.